molecular formula C5H4ClFN2O2S B6588251 2-amino-5-fluoropyridine-3-sulfonyl chloride CAS No. 1824262-63-6

2-amino-5-fluoropyridine-3-sulfonyl chloride

Cat. No. B6588251
CAS RN: 1824262-63-6
M. Wt: 210.6
InChI Key:
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Description

2-Amino-5-fluoropyridine-3-sulfonyl chloride (2-A5FPSC) is a fluorinated pyridine sulfonyl chloride that has been used in a variety of scientific research applications. It is a versatile reagent that can be used to synthesize various compounds and can be used in a variety of chemical reactions. 2-A5FPSC is a relatively new reagent, and its applications are still being explored.

Scientific Research Applications

2-amino-5-fluoropyridine-3-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs and other biologically active compounds. It has also been used as a catalyst in the synthesis of various organic compounds. Additionally, this compound has been used in the synthesis of polymers and in the preparation of various nanomaterials.

Mechanism of Action

The mechanism of action of 2-amino-5-fluoropyridine-3-sulfonyl chloride is not fully understood. It is believed that the fluorine atoms in the structure of this compound interact with other molecules, resulting in a catalytic effect. This catalytic effect is believed to be responsible for the various reactions that can be performed using this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with various biological molecules, leading to various biochemical and physiological effects. For example, this compound has been found to interact with DNA, resulting in the formation of DNA-protein complexes. Additionally, this compound has been found to interact with proteins, resulting in the formation of protein-protein complexes.

Advantages and Limitations for Lab Experiments

2-amino-5-fluoropyridine-3-sulfonyl chloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using this compound in laboratory experiments. It is highly reactive and can be hazardous if not handled properly. Additionally, it can be difficult to control the reaction conditions when using this compound.

Future Directions

There are a variety of potential future directions for the use of 2-amino-5-fluoropyridine-3-sulfonyl chloride. It could be used in the synthesis of new compounds and materials, such as drugs and nanomaterials. Additionally, it could be used as a catalyst in the synthesis of various organic compounds. Furthermore, it could be used in the development of new methods for the synthesis of polymers. Finally, it could be used in the development of new methods for the analysis of biological molecules.

Synthesis Methods

2-amino-5-fluoropyridine-3-sulfonyl chloride can be synthesized from a variety of starting materials, including pyridine, fluorine, and sulfur. The synthesis of this compound typically involves the reaction of pyridine with a fluorine source and a sulfur source. The reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The resulting product is a white solid that is soluble in organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-fluoropyridine-3-sulfonyl chloride involves the conversion of 2-amino-5-fluoropyridine to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "2-amino-5-fluoropyridine", "Sulfonyl chloride", "Triethylamine", "Methylene chloride" ], "Reaction": [ "To a solution of 2-amino-5-fluoropyridine in methylene chloride, add sulfonyl chloride and triethylamine.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with methylene chloride and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Purify the product by column chromatography to obtain 2-amino-5-fluoropyridine-3-sulfonyl chloride." ] }

CAS RN

1824262-63-6

Molecular Formula

C5H4ClFN2O2S

Molecular Weight

210.6

Purity

95

Origin of Product

United States

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